1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group (-OCF₂H), and a fluorine atom at the 3-position.
Properties
Molecular Formula |
C10H10ClF3O |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-6-2-4-7-3-1-5-8(12)9(7)15-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI Key |
JAPMXHYVXNHXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be deconstructed into three primary components:
- Benzene core with fluorine at position 3.
- Difluoromethoxy group at position 2.
- 3-Chloropropyl chain at position 1.
Key disconnections involve:
- C-O bond formation for the difluoromethoxy group.
- C-C bond formation for the chloropropyl side chain.
- Halogenation for fluorine introduction.
Stepwise Synthetic Pathways
Initial Halogenation: Introducing Fluorine
Fluorine is typically introduced via electrophilic aromatic substitution (EAS) . Starting with phenol derivatives ensures regioselectivity due to the hydroxyl group’s activating effects. For example, 3-fluorophenol serves as a practical precursor.
Reaction Conditions :
Difluoromethoxy Group Installation
The difluoromethoxy group is introduced via nucleophilic substitution on a phenolic intermediate. Sodium chlorodifluoroacetate (ClCF2COONa) is a preferred reagent, as demonstrated in the synthesis of analogous compounds.
Procedure :
- Substrate : 2-Hydroxy-3-fluorobenzene.
- Reagents : ClCF2COONa, K2CO3.
- Solvent : DMF/water (10:1).
- Temperature : 100°C, 3 hours.
- Yield : 41%.
Mechanism :
- Deprotonation of the phenolic -OH generates a phenoxide ion.
- Nucleophilic attack on ClCF2COO− forms the difluoromethoxy group.
Chloropropyl Chain Attachment
Introducing the 3-chloropropyl group poses challenges due to the benzene ring’s deactivation by electron-withdrawing substituents. Two viable strategies are:
Friedel-Crafts Alkylation
While traditional Friedel-Crafts reactions favor tertiary alkyl halides, modified conditions using 3-chloropropyl bromide and Lewis acids (e.g., AlCl3) can achieve limited success.
Optimized Conditions :
- Substrate : 2-(Difluoromethoxy)-3-fluorobenzene.
- Alkylating Agent : 3-Chloropropyl bromide.
- Catalyst : AlCl3 (1.2 equiv).
- Solvent : Dichloromethane.
- Temperature : 0°C → room temperature.
- Yield : ~30% (low due to deactivated ring).
Ullmann-Type Coupling
A more effective approach employs Ullmann coupling with a copper catalyst to attach a pre-formed chloropropyl chain.
Procedure :
Industrial-Scale Production and Optimization
Industrial methods prioritize cost-efficiency and scalability. Key optimizations include:
Catalytic Enhancements
Solvent Recycling
Challenges and Mitigation Strategies
Analytical Characterization
Post-synthesis validation includes:
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloropropyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized benzene derivatives.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The presence of a 3-chloropropyl chain in the target compound increases its molecular weight compared to simpler analogs like 2-chloro-1-(difluoromethoxy)-3-fluorobenzene.
- Fluorine Content : The trifluoromethoxy (-OCF₃) group in the 4-position of the analog in enhances its lipophilicity and thermal stability (predicted boiling point: 271.6±35.0°C) compared to the target compound, which lacks this group.
Physicochemical Properties
- Boiling Point: The 3-chloropropyl chain and difluoromethoxy group likely elevate the boiling point relative to non-alkylated analogs.
- Density : The density of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene is 1.349 g/cm³, suggesting that alkylation and fluorination increase density compared to simpler aromatic halides.
Research Findings and Discussion
- Substituent Effects on Reactivity : The electron-withdrawing nature of fluorine and chlorine substituents activates the benzene ring for electrophilic substitution, but steric hindrance from the 3-chloropropyl chain may limit reactivity at the ortho position.
- Comparative Bioactivity : While direct bioactivity data for the target compound is absent, demonstrates that fluorinated benzamide derivatives exhibit herbicidal activity, suggesting that analogous fluorinated benzenes may share similar modes of action.
Data Tables
Table 1 : Comparative Structural and Physicochemical Data
Table 2 : Predicted vs. Experimental Properties of Selected Analogs
Biological Activity
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and a fluorine atom. This compound, with a molecular formula of C10H10ClF2O and a molecular weight of approximately 238.63 g/mol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The synthesis of this compound typically involves multiple steps, including the formation of the chloropropyl group and the introduction of difluoromethoxy and fluorine substituents onto the benzene ring. The presence of these functional groups imparts distinct chemical properties, enhancing the compound's stability and reactivity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClF2O |
| Molecular Weight | 238.63 g/mol |
| Boiling Point | ~271.1 °C |
| Density | ~1.258 g/cm³ |
Biological Activity
Research into the biological activity of this compound is ongoing, with several studies indicating its potential to interact with various biological targets. The compound may influence biochemical pathways involved in cell signaling, metabolism, and gene expression.
The mechanism by which this compound exerts its biological effects is believed to involve the formation of stable complexes with enzymes or receptors, thereby modulating their activity. Such interactions can lead to significant alterations in metabolic pathways or cellular signaling processes.
Key Findings:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against bacteria such as Staphylococcus aureus. For instance, fluoroarylbichalcophene derivatives demonstrated effective inhibition against S. aureus, with minimum inhibitory concentrations (MIC) ranging around 16 µM . Although specific data on this compound is limited, structural analogs indicate potential antibacterial effects.
- Cellular Response : The interaction of related compounds with bacterial cells has shown changes in protein patterns, suggesting alterations in cellular structure and function upon treatment . This points to the possibility that this compound may similarly affect microbial cell viability.
Case Studies
While direct case studies specifically involving this compound are scarce, research on structurally related compounds provides valuable insights:
- Fluoroarylbichalcophene Compounds : These compounds have been investigated for their antimicrobial properties and were found to significantly reduce bacterial cell viability. Changes in cell morphology were observed under electron microscopy, indicating damage to bacterial cells treated with these compounds .
- Genotoxicity Assessments : Structure-based assessments have indicated that similar compounds may exhibit genotoxic properties. Predictive models suggest potential mutagenicity and carcinogenicity associated with certain structural features common to this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
